molecular formula C17H21N7O2 B2820317 (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone CAS No. 1251561-60-0

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

Cat. No.: B2820317
CAS No.: 1251561-60-0
M. Wt: 355.402
InChI Key: QMQCSUQNGLAXDU-UHFFFAOYSA-N
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Description

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of morpholine, pyridazine, piperazine, and pyrimidine moieties, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone: has several scientific research applications:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyridazine ring.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through cyclization reactions involving ethylenediamine derivatives.

    Attachment of the Pyrimidine Group: The pyrimidine moiety is introduced through condensation reactions with suitable precursors, such as amidines or nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone: can be compared with other similar compounds, such as:

    (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanol: Differing by the presence of a hydroxyl group instead of a methanone group.

    (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)ethanone: Differing by the length of the carbon chain connecting the pyrimidine and piperazine rings.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O2/c25-17(16-18-4-1-5-19-16)24-8-6-22(7-9-24)14-2-3-15(21-20-14)23-10-12-26-13-11-23/h1-5H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQCSUQNGLAXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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